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Compound of Interest

Compound Name:
1-(1,3-Benzodioxol-5-

yl)ethanamine

Cat. No.: B055370 Get Quote

Disclaimer: There is a significant lack of publicly available toxicological data for N-Methyl-1-

(3,4-methylenedioxyphenyl)-1-ethanamine (MDM1EA). The following profile has been compiled

based on the limited available pharmacological information for MDM1EA and supplemented

with data from its structurally and mechanistically related analogue, 3,4-

Methylenedioxymethamphetamine (MDMA), for comparative and informational purposes. The

data presented for MDMA should not be directly extrapolated to MDM1EA.

Introduction
N-Methyl-1-(3,4-methylenedioxyphenyl)-1-ethanamine (MDM1EA), also known as α,N-

dimethyl-3,4-methylenedioxybenzylamine, is an analogue of MDMA where the side chain has

been shortened by one carbon atom.[1] It is classified as an entactogen-like drug of the

benzylamine family.[1] Due to the limited research on this compound, its effects in humans are

unknown.[1]
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Property Value

IUPAC Name 1-(1,3-benzodioxol-5-yl)-N-methylethanamine

CAS Number 121734-65-4

Molecular Formula C10H13NO2

Molar Mass 179.219 g·mol−1

Non-Clinical Toxicology
No dedicated non-clinical toxicological studies, including acute toxicity, genotoxicity,

carcinogenicity, or reproductive toxicity, were identified for MDM1EA in the public domain. The

primary characterization of this compound comes from pharmacological studies.

The main known pharmacological actions of MDM1EA are:

Serotonin Reuptake Inhibition: The compound has been identified as a weak inhibitor of the

serotonin transporter (SERT).[1]

Behavioral Pharmacology: In rodent drug discrimination studies, MDM1EA was found to

partially substitute for MDMA, suggesting it may produce some similar subjective effects.[1]

The following tables summarize toxicological data for MDMA, a structurally similar compound.

This information is provided as a reference due to the absence of data for MDM1EA.

Table 1: Acute Toxicity of MDMA

Species
Route of
Administration

LD50 Reference

Mouse Intraperitoneal 97 mg/kg N/A

Rat Oral 325 mg/kg N/A

Table 2: Reproductive and Developmental Toxicity of MDMA
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Study Type Species Dosing Key Findings NOAEL

One-Generation

Reproductive

Toxicity

C57BL/6 Mice
0, 1.25, 5, or 20

mg/kg/day (oral)

Elevated ALP,

AST, and BUN at

≥5 mg/kg. Weak

reproductive and

developmental

toxicity observed.

1.25

mg/kg/day[2]

Table 3: Neurotoxicity of MDMA

Species Dosing Regimen Key Findings

Rat
20 mg/kg, s.c., twice daily for 4

days

Profound loss of serotonergic

axons in the forebrain.[3]

Adolescent Mice
20 mg/kg, 4 administrations

every 2h

More pronounced acute

lethality, hyperthermia, and

loss of striatal dopamine

neurochemistry compared to

adult mice.[4]

Mechanism of Action
The primary mechanism of action for MDM1EA appears to be the inhibition of serotonin

reuptake, although it is considered weak.[1] This action increases the concentration of

serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission. This is

similar to one of the primary mechanisms of its parent compound, MDMA.
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Caption: Simplified signaling pathway of MDM1EA's inhibitory action on the serotonin
transporter (SERT).
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Detailed experimental protocols for toxicological studies on MDM1EA are not available.

However, based on its known pharmacological activity, the following are examples of

methodologies that would be employed to characterize its profile.

This assay determines the potency of a compound to inhibit the reuptake of serotonin into cells.

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human

serotonin transporter (hSERT) are cultured to confluence on 24-well plates.

Assay Preparation: Cells are washed and preincubated with various concentrations of

MDM1EA for 10 minutes at room temperature.

Substrate Addition: A solution containing a fixed concentration of radiolabeled serotonin (e.g.,

[3H]5-HT) is added to each well.

Incubation and Termination: After a 5-minute incubation, the uptake process is terminated by

washing the cells twice with a cold buffer solution.

Quantification: Cells are lysed, and the amount of radioactivity taken up by the cells is

measured using liquid scintillation counting.

Data Analysis: The concentration of MDM1EA that inhibits 50% of the serotonin uptake

(IC50) is calculated from concentration-response curves.

This behavioral assay assesses the subjective effects of a drug in animals.

Training: Rats are trained to press one of two levers in an operant chamber to receive a food

reward. They are trained to associate the administration of a known drug (e.g., 1.5 mg/kg

MDMA, IP) with one lever (the "drug lever") and the administration of saline with the other

lever (the "saline lever").

Testing: Once the rats reliably press the correct lever based on the injection they receive,

test sessions are conducted.

Substitution Test: Different doses of the test drug (MDM1EA) are administered to the trained

rats. The percentage of responses on the drug-appropriate lever is measured. Full
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substitution (>80% on the drug lever) indicates that the test drug has similar subjective

effects to the training drug.

Data Analysis: A dose-response curve is generated to determine the extent to which

MDM1EA substitutes for the training drug.
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Caption: General experimental workflow for a drug discrimination study.

Conclusion
The toxicological profile of MDM1EA is largely unknown. Available data indicates it is a weak

serotonin reuptake inhibitor with some subjective effects similar to MDMA in animal models. A

comprehensive assessment of its safety would require extensive toxicological testing, including

studies on acute and chronic toxicity, genotoxicity, carcinogenicity, and

reproductive/developmental effects. Until such data is available, its toxicological profile cannot

be fully characterized, and caution should be exercised. The provided data on MDMA serves as
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a reference for a closely related compound but may not be representative of MDM1EA's

specific toxicological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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